molecular formula C19H16N4O4 B2728681 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide CAS No. 899954-51-9

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2728681
CAS No.: 899954-51-9
M. Wt: 364.361
InChI Key: SJAQUMYNENAFAH-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyridazine ring substituted with an ethoxy group and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Coupling with Nitrobenzamide: The final step involves the coupling of the ethoxypyridazine derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium ethoxide, ethyl halides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide has diverse applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its unique structural features.

    Biology: It may be used as a probe to study biological pathways and interactions.

    Materials Science: It can be incorporated into materials with specific properties, such as fluorescence or conductivity.

    Industry: It may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety may interact with enzymes or receptors, leading to modulation of their activity. The ethoxypyridazine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Uniqueness

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide is unique due to its specific combination of a nitrobenzamide moiety and an ethoxypyridazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-2-27-18-11-10-16(21-22-18)13-6-5-7-14(12-13)20-19(24)15-8-3-4-9-17(15)23(25)26/h3-12H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAQUMYNENAFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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